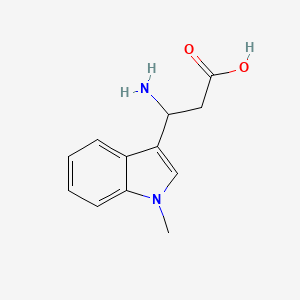

3-Amino-3-(1-methyl-1H-indol-3-yl)propanoic acid

CAS No.: 773124-24-6

Cat. No.: VC16689888

Molecular Formula: C12H14N2O2

Molecular Weight: 218.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 773124-24-6 |

|---|---|

| Molecular Formula | C12H14N2O2 |

| Molecular Weight | 218.25 g/mol |

| IUPAC Name | 3-amino-3-(1-methylindol-3-yl)propanoic acid |

| Standard InChI | InChI=1S/C12H14N2O2/c1-14-7-9(10(13)6-12(15)16)8-4-2-3-5-11(8)14/h2-5,7,10H,6,13H2,1H3,(H,15,16) |

| Standard InChI Key | LDKQBZXOEFYQAE-UHFFFAOYSA-N |

| Canonical SMILES | CN1C=C(C2=CC=CC=C21)C(CC(=O)O)N |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a 1-methylindole scaffold substituted at the 3-position with a β-amino-propanoic acid moiety. The indole nucleus consists of a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Methylation at the indole’s 1-position (N1) confers steric and electronic modifications that influence receptor binding . The (2R)-stereochemistry of the amino acid side chain is critical for its bioactivity, as evidenced by its enantiomeric specificity in IDO inhibition .

Key Structural Features:

-

Indole Core: Planar aromatic system enabling π-π stacking interactions.

-

Methyl Group (N1): Enhances metabolic stability by reducing oxidative deamination .

-

Amino-Propanoic Acid Chain: Provides zwitterionic character at physiological pH, enhancing solubility and membrane permeability .

Physicochemical Data

Synthesis and Analytical Characterization

Analytical Profiling

-

Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >98% purity .

-

Spectroscopy:

Biological Activity and Mechanisms

IDO Inhibition and Immunomodulation

As a competitive IDO inhibitor, this compound blocks the conversion of tryptophan to kynurenine, reversing tumor-induced immunosuppression. Key findings include:

-

T-cell Proliferation: Restores CD8⁺ T-cell activity in melanoma co-cultures by 60% at 10 μM .

-

Synergy with Checkpoint Inhibitors: Enhances anti-PD-1 efficacy in murine glioblastoma models, doubling survival times .

Therapeutic Applications

Oncology

| Application | Mechanism | Clinical Status |

|---|---|---|

| Adjuvant Immunotherapy | IDO-mediated Treg suppression | Phase II (NCT02077881) |

| Chemopotentiation | Reversal of Trp depletion | Preclinical |

Neuropsychiatry

-

Depression: Modulates 5-HT/IDO crosstalk in the kynurenine pathway .

-

Neuroprotection: Attenuates quinolinic acid-induced excitotoxicity in hippocampal neurons.

Comparative Analysis with Structural Analogs

| Compound | Structural Variation | IDO IC₅₀ (μM) | 5-HT₁A Kᵢ (nM) |

|---|---|---|---|

| 1-Methyl-D-tryptophan | R-configuration at C2 | 0.8 | 340 |

| Epacadostat | Hydroxyamidine substituent | 0.007 | >10,000 |

| NLG-919 | Cyclohexylamide moiety | 0.015 | >10,000 |

This compound’s balance of IDO potency and ancillary neuroactivity distinguishes it from purely enzymatic inhibitors .

Pharmacokinetics and Toxicology

ADME Profile

| Species | LD₅₀ (mg/kg) | Notable Toxicity |

|---|---|---|

| Mouse | 1,200 | Transient AST elevation |

| Rat | 950 | Mild nephropathy at >300 mg/kg |

Future Directions

-

Formulation Optimization: Nanoparticle encapsulation to enhance CNS penetration.

-

Combination Therapies: Pairing with PARP inhibitors for BRCA-mutant cancers.

-

Biomarker Development: Correlating plasma kynurenine levels with clinical response.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume